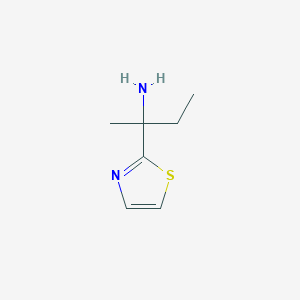

2-(1,3-Thiazol-2-yl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-7(2,8)6-9-4-5-10-6/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOUXQYEKFBUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247998-26-0 | |

| Record name | 2-(1,3-thiazol-2-yl)butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereocontrol Strategies

Direct Synthesis of 2-(1,3-Thiazol-2-yl)butan-2-amine

Direct synthesis focuses on the construction of the racemic form of the target molecule, where the chiral center is generated without specific stereocontrol. These methods are often foundational and can be adapted for more complex stereoselective syntheses.

Conventional routes to 2-aminothiazole (B372263) derivatives, which can be adapted for the target molecule, traditionally rely on the Hantzsch thiazole (B1198619) synthesis. This prominent method involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. tandfonline.comderpharmachemica.com For the specific synthesis of this compound, a plausible route would start from 2-butanone.

The synthesis could proceed via the following conceptual steps:

α-Halogenation: 2-Butanone is first halogenated at the α-position to yield 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone.

Thiazole Ring Formation: The resulting α-haloketone is then reacted with 2-cyanoguanidine or a related thioamide equivalent that can provide the 2-amino group functionality after cyclization.

Modification to Tertiary Amine: The initial product would likely be a primary or secondary aminothiazole derivative, which would then require further alkylation or modification steps to achieve the final tertiary amine structure of this compound.

Another established method involves the reaction of α-halocarbonyl compounds with thioureas. clockss.org A review of synthetic pathways highlights that 2-aminothiazoles can be readily obtained by the cyclocondensation of appropriately substituted acetophenones with thiourea in the presence of bromine, a process that can be conceptually extended to aliphatic ketones. nih.govmdpi.com

A versatile, though multi-step, approach utilizes Weinreb amides. derpharmachemica.com This could involve preparing a suitable Weinreb amide, reacting it with a Grignard reagent to form a ketone, followed by cyclocondensation with a thioamide to generate the desired thiazole ring. derpharmachemica.com

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for 2-aminothiazole derivatives. These methods combine multiple reaction steps into a single operation without isolating intermediates.

A notable one-pot, two-step sequential procedure involves the α-halogenation of a ketone followed by in-situ condensation with a substituted thiourea. tandfonline.com This avoids the need to isolate the often lachrymatory and unstable α-haloketone intermediate. For example, various aromatic methyl ketones have been successfully reacted with thiourea or N-substituted thioureas in the presence of copper(II) bromide, which facilitates both the α-bromination and the subsequent cyclization in a single pot. clockss.org

Another efficient one-pot, three-component protocol synthesizes substituted 2-aminothiazoles from α-nitro-epoxides, cyanamide, and sodium sulfide (B99878) at room temperature, offering an eco-friendly alternative with good to excellent yields. tandfonline.com Although this specific route may not directly yield the target structure, the principle of multi-component reactions is key to modern synthetic efficiency. Similarly, electrochemical methods have been developed, such as the ᴅʟ-alanine-assisted one-pot synthesis from active methylene (B1212753) ketones and thioureas, which avoids toxic halogenating reagents and oxidants. beilstein-journals.org

The following table summarizes various one-pot strategies applicable to the synthesis of the 2-aminothiazole core structure.

| Reaction Type | Key Reagents | Advantages | Reference |

| Halogenation/Condensation | Ketone, Thiourea, Halogenating Agent (e.g., Br₂, CuBr₂) | Avoids isolation of α-haloketone | tandfonline.com, clockss.org |

| Three-Component | α-Nitro-epoxide, Cyanamide, Sodium Sulfide | Mild conditions, eco-friendly | tandfonline.com |

| Electrochemical | Active Methylene Ketone, Thiourea, NH₄I, ᴅʟ-alanine | Avoids toxic reagents | beilstein-journals.org |

| Meerwein Arylation/Cyclization | Aniline, Alkyl Vinyl Ketone, CuBr₂, Thiourea | Higher yields than two-step procedure | researchgate.net |

These one-pot approaches significantly enhance the efficiency of synthesizing the 2-aminothiazole scaffold, which is central to the structure of this compound.

Asymmetric Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound requires asymmetric synthesis, a field of growing importance for producing chirally pure molecules. researchgate.netrsc.orgrsc.org This involves creating the α-tertiary amine stereocenter with a high degree of enantioselectivity.

Catalytic methods are the most sophisticated and efficient means of achieving asymmetry. These approaches use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral centers. However, for a tertiary amine like this compound, direct hydrogenation is not feasible. Instead, this method is applied to a suitable prochiral precursor, such as an enamine or an imine.

The synthesis of chiral α-tertiary amines via transition-metal catalysis has seen significant progress. researchgate.netrsc.orgrsc.org Key strategies that could be adapted include:

Asymmetric Mannich Reactions: The addition of a nucleophile to a ketimine precursor of the target molecule, catalyzed by a chiral transition-metal complex. rsc.org For instance, chiral N,N'-dioxide/Cu(II) complexes have been used for the asymmetric addition of nucleophiles to ketimines. rsc.org

Reductive Amination/Hydroaminoalkylation: A photocatalytic approach using a chiral amine transfer reagent can generate α-trialkyl-α-tertiary amines from simple starting materials. nih.gov This involves the stereocontrolled addition of an α-amino radical to an alkene.

Enantioconvergent Cross-Coupling: Racemic alkyl halides can be coupled with amines using a chiral copper catalyst to produce asymmetric quaternary carbon centers. mdpi.com

An iridium-catalyzed borrowing hydrogen pathway offers another advanced strategy, enabling the amination of racemic α-tertiary alcohols with excellent enantioselectivity, which could be adapted to produce the desired chiral amine. nih.gov

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral α-tertiary amines, several organocatalytic strategies are relevant.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids are highly effective catalysts. They can be used in stereoconvergent nucleophilic substitution reactions of tertiary alcohols to create chiral tetraarylmethanes, a strategy that could be conceptually applied to the synthesis of α-tertiary amines. acs.org

Chiral Aldehyde Catalysis: Chiral BINOL-derived aldehydes can catalyze the asymmetric α-functionalization of N-unprotected amino esters by activating them through the formation of an enamine intermediate. frontiersin.org

Phase-Transfer Catalysis: The asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives, has been achieved using chiral spirocyclic binaphthyl-based ammonium (B1175870) salts as phase-transfer catalysts. nih.gov This demonstrates the power of organocatalysis in creating halogenated chiral centers that can be further functionalized.

The allylation of imines, catalyzed by chiral organocatalysts like 3,3'-diaryl-BINOL, is another well-established method for creating chiral amines, which could be adapted for the target molecule's synthesis. researchgate.net These reactions often proceed with high yields and enantioselectivities, showcasing the utility of organocatalysis in modern synthetic chemistry. beilstein-journals.org

Biocatalytic Pathways Utilizing Enzymes

Biocatalysis has become an indispensable tool in modern organic synthesis, offering highly selective and environmentally friendly alternatives to traditional chemical methods. Enzymes, operating under mild conditions, provide exceptional stereocontrol in the synthesis of chiral amines like this compound.

Amine Transaminases for Stereoselective Amination

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. These enzymes facilitate the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a ketone substrate. For the synthesis of this compound, the corresponding ketone precursor, 2-(1,3-thiazol-2-yl)butan-2-one, would be the starting material.

The stereochemical outcome of the reaction is dictated by the choice of ATA. For instance, ATAs from Vibrio fluvialis are known to produce (R)-amines, while those from Bacillus megaterium typically yield (S)-amines, both with high enantiomeric excess (ee). The use of codon-optimized ATAs can further enhance performance, achieving high conversions and enantiomeric excess often exceeding 99%. Shifting the reaction equilibrium to favor product formation is a common strategy, achieved by using an excess of the amine donor or by removing the ketone by-product.

Table 1: Representative Amine Transaminases in Chiral Amine Synthesis

| Enzyme Source | Stereoselectivity | Typical Amino Donor | Substrate Scope |

| Vibrio fluvialis | (R)-selective | Isopropylamine | Prochiral ketones |

| Bacillus megaterium | (S)-selective | Alanine | Prochiral ketones |

| Codon-optimized ATA | High (R) or (S) | Isopropylamine, Alanine | Broad range of ketones |

Amine Dehydrogenases in Chiral Amine Synthesis

Amine dehydrogenases (AmDHs) represent another important class of enzymes for chiral amine synthesis. They catalyze the reductive amination of ketones using ammonia (B1221849) as the direct amino source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. A significant advantage of AmDHs is their high atom economy, as the only byproduct of the reaction is water.

Engineered AmDHs have demonstrated broad substrate acceptance and excellent stereoselectivity. The application of an AmDH to 2-(1,3-thiazol-2-yl)butan-2-one would offer a direct and efficient route to this compound. The stereochemistry of the final product, whether (R) or (S), is determined by the specific engineered AmDH used in the synthesis.

Table 2: Comparison of Amine Transaminases and Amine Dehydrogenases

| Feature | Amine Transaminases (ATAs) | Amine Dehydrogenases (AmDHs) |

| Amino Source | Amine donors (e.g., isopropylamine) | Ammonia |

| Byproduct | Ketone | Water |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | NAD(P)H |

| Thermodynamics | Equilibrium-limited | Generally more favorable |

Diastereoselective Synthesis for Precursor Control

When a target molecule possesses more than one stereocenter, controlling the relative configuration between them is paramount. Diastereoselective synthesis strategies are employed to create a specific diastereomer of a precursor, thereby ensuring the correct stereochemistry in the final product. For a derivative of this compound containing additional chiral centers, methods such as chiral auxiliary-guided reactions, substrate-controlled synthesis, or reagent-controlled synthesis would be essential to establish the desired diastereomeric relationship.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture entirely into a single, desired enantiomer, achieving theoretical yields of up to 100%. This technique combines a kinetic resolution step, which selectively transforms one enantiomer, with an in-situ racemization of the remaining, unreactive enantiomer.

In a typical DKR of a racemic amine, an enzyme such as a lipase (B570770) (e.g., Novozym 435) selectively acylates one enantiomer. Simultaneously, a metal catalyst, often a ruthenium complex, continuously racemizes the unreacted amine enantiomer. This process allows the entire racemic starting material to be converted into a single enantiomer of the acylated product, which can then be deacylated to yield the enantiopure amine. This approach is a powerful tool for accessing enantiomerically pure compounds like this compound.

Novel Synthetic Route Development and Process Optimization

Continuous innovation in synthetic chemistry aims to develop new routes that are more efficient, cost-effective, and scalable. For this compound, this involves exploring novel chemical transformations and optimizing existing processes. Process optimization systematically refines reaction parameters such as solvent, temperature, pressure, and catalyst loading to maximize yield and purity while minimizing reaction time and waste. Statistical methods like Design of Experiments (DoE) are often employed to efficiently map the optimal reaction space.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to modern pharmaceutical manufacturing. Applying these principles to the synthesis of this compound involves designing processes that are safer and more sustainable. Key considerations include:

Atom Economy: Maximizing the incorporation of starting materials into the final product. Biocatalytic methods, particularly those using AmDHs, are exemplary in this regard.

Catalysis: Using catalytic amounts of reagents, including enzymes, instead of stoichiometric ones to reduce waste.

Safer Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695).

Energy Efficiency: Designing processes that operate at ambient temperature and pressure, a hallmark of biocatalysis.

By integrating these green chemistry principles, the environmental footprint of synthesizing this compound can be significantly reduced.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Thiazole (B1198619) Heterocycle

The thiazole ring in 2-(1,3-Thiazol-2-yl)butan-2-amine is an electron-rich aromatic system, yet the distribution of electron density is uneven, which dictates its reactivity towards various reagents. The presence of the 2-amino group significantly influences the reactivity of the heterocyclic core.

Electrophilic Substitution Reactions on the Thiazole Ring

The 2-amino group acts as an activating, electron-donating group, which enhances the electron density of the thiazole ring, thereby facilitating electrophilic substitution reactions. Based on the calculated π-electron density of the thiazole ring, the C-5 position is the most electron-rich, making it the primary site for electrophilic attack. The C-4 position is the next most reactive site. researchgate.net

Halogenation is a common electrophilic substitution reaction for 2-aminothiazole (B372263) derivatives. For instance, biocatalytic bromination of various 4-acyl-2-aminothiazoles using a brominase in the presence of hydrogen peroxide results in selective bromination at the C-5 position with excellent conversion rates. nih.gov This high regioselectivity is consistent with the mechanism of electrophilic aromatic substitution. nih.gov Similarly, treatment of 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide affords the 5-bromo derivative. ekb.eg

| Substrate | Reagent(s) | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 4-Acyl-2-aminothiazoles | Brominase, H₂O₂ | C-5 | 2-Amino-5-bromo-4-acylthiazoles | nih.gov |

| 4-Methyl-3-(p-tolyl)thiazol-2(3H)-imine | N-Bromosuccinimide (NBS), Benzoyl peroxide | C-5 | 5-Bromo-4-methyl-3-(p-tolyl)thiazol-2(3H)-imine | ekb.eg |

| 4-((Trimethylsilyl)ethynyl)thiazol-2-amine | CuCl, n-Butyl nitrite (B80452) | C-2 (via diazotization) | 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole | nih.gov |

Nucleophilic Substitution Reactions on the Thiazole Ring

While the electron-rich nature of the thiazole ring makes it generally less susceptible to nucleophilic attack, such reactions can occur, particularly at the C-2 position, which is the most electron-deficient. researchgate.net Nucleophilic substitution is more feasible when a good leaving group, such as a halogen, is present on the ring.

A common strategy to introduce nucleophiles to the 2-position of the thiazole ring involves the conversion of the 2-amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer-type reaction. For example, a 2-aminothiazole derivative can be treated with sodium nitrite (NaNO₂) and a copper salt like copper(I) chloride (CuCl) to replace the amino group with a chlorine atom. nih.govnih.gov Similarly, treatment with other copper halides (CuBr, CuI) can introduce bromine or iodine at the C-2 position. nih.gov

Furthermore, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki reaction where a bromo-substituent at the 5-position of the thiazole ring is displaced by a 4-fluorophenyl group from 4-fluorophenylboronic acid, showcasing nucleophilic substitution at C-5. nih.gov

Oxidation and Reduction Potentials of the Thiazole System

The thiazole ring can undergo both oxidation and reduction, although these reactions can sometimes lead to ring-opening or degradation. The sulfide (B99878) moiety within the thiazole ring can be oxidized. For instance, the sulfide group in a methyl thiopyrimidinyl-substituted imidazo[2,1-b]thiazole (B1210989) was oxidized to the corresponding sulfonyl compound using oxone. mdpi.com The chemical oxidative polymerization of 2-aminothiazole itself has been achieved to synthesize poly(2-aminothiazole), indicating the thiazole ring's susceptibility to oxidation. atlantis-press.com Certain 2-aminothiazole derivatives have also shown significant antioxidant potential by scavenging free radicals. nih.govmdpi.com

Reduction of the thiazole ring is also possible, though it can be challenging to control. The reduction of thiazolium salts (N-alkylated thiazoles) with sodium borohydride (B1222165) (NaBH₄) has been investigated. rsc.orgrsc.org However, strong reducing conditions can lead to the cleavage of the thiazole ring.

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | Methyl thiopyrimidinyl-substituted imidazo[2,1-b]thiazole | Oxone | Corresponding sulfonyl compound | mdpi.com |

| Oxidative Polymerization | 2-Aminothiazole | Chemical Oxidants | Poly(2-aminothiazole) | atlantis-press.com |

| Reduction | Thiazolium salts | Sodium Borohydride (NaBH₄) | Reduced thiazole derivatives | rsc.orgrsc.org |

Reactions at the Amine Functionality

The primary amine group attached to the C-2 position of the thiazole ring is a key site for derivatization, readily undergoing reactions typical of primary amines.

Alkylation and Acylation Reactions

The nitrogen atom of the amino group in this compound is nucleophilic and can be readily alkylated or acylated.

Alkylation: N-alkylation of 2-aminothiazole derivatives can be achieved using various alkylating agents. For example, 2-aminobenzothiazoles undergo regioselective N-alkylation with benzylic alcohols. rsc.org The reaction of 2-aminothiazole with 2-chloroethyl bromide results in the formation of 2-[(2-chloroethyl)amino]thiazole. mdpi.com Studies have shown that N-alkylation of 2-aminothiazoles can be influenced by the reaction conditions, with different sites of alkylation (amine vs. thiazole nitrogen) being favored in different solvent-base systems. osi.lv

Acylation: Acylation of the 2-amino group is a widely used derivatization method. Reactions with acyl chlorides or acid anhydrides in the presence of a base readily form the corresponding amides. nih.govmdpi.com For example, 2-aminothiazole derivatives can be acylated with various acyl halides in dry pyridine (B92270) to yield the corresponding N-acyl compounds. nih.gov Similarly, reaction with chloroacetyl chloride in the presence of a base like potassium carbonate or pyridine affords the chloroacetamide derivative. nih.govmdpi.com The Schotten-Baumann method, using acyl chlorides in the presence of a base, is also a common protocol for the acylation of 2-aminothiazoles. nih.govresearchgate.net

| Reaction Type | Amine Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | 2-Aminobenzothiazole | Benzylic alcohols | 2-(N-alkylamino)benzothiazole | rsc.org |

| Alkylation | 2-Aminothiazole | Cl(CH₂)₂Br | 2-[(2-Chloroethyl)amino]thiazole | mdpi.com |

| Acylation | 2-Aminothiazole derivatives | Acyl halides, Pyridine | N-Acyl-2-aminothiazole | nih.gov |

| Acylation | 2-Aminothiazole derivatives | Chloroacetyl chloride, K₂CO₃ | N-(Thiazol-2-yl)-2-chloroacetamide | nih.gov |

| Acylation | 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | N-Acyl derivative | nih.gov |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The refluxing of 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol (B145695) leads to the formation of the corresponding 2-arylideneamino-4-phenylthiazoles (Schiff bases). nih.gov In more complex transformations, 2-aminothiazoles can participate in multi-component reactions with carbonyl compounds. For instance, a one-pot condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate, catalyzed by sulfamic acid, yields thiazolopyrimidines. nih.gov Similarly, one-pot procedures involving the reaction of primary amines (like the one in the title compound), α-chloroacetaldehyde, and phenylisothiocyanate can be used to synthesize thiazol-2-imine derivatives. nih.gov

| Amine Substrate | Carbonyl Compound | Other Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Aromatic aldehydes | Ethanol (reflux) | Schiff base (Imine) | nih.gov |

| 2-Aminothiazole | Aromatic aldehydes, Ethyl acetoacetate | Sulfamic acid | Thiazolopyrimidine | nih.gov |

| Primary amines | α-Chloroacetaldehyde | Phenylisothiocyanate | Thiazol-2-imine | nih.gov |

Formation of Imine and Related Derivatives

The primary amine group of this compound serves as a nucleophile, readily reacting with aldehydes and ketones in acid-catalyzed condensation reactions to form imines, also known as Schiff bases. chemicalbook.comniscpr.res.inderpharmachemica.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. niscpr.res.inderpharmachemica.com

The general reactivity of 2-aminothiazoles with unsaturated electrophilic reagents like aromatic aldehydes under mild conditions typically occurs at the exocyclic nitrogen atom, leading to the formation of Schiff bases. chemicalbook.com For instance, refluxing 2-amino-4-phenylthiazole with various aromatic aldehydes in ethanol has been shown to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. nih.gov This reactivity is expected to be mirrored in this compound.

The formation of imines can be influenced by the pH of the reaction medium. Optimal rates are often observed around a pH of 5. At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate water elimination. niscpr.res.in Imines can be sensitive to hydrolysis and may be converted back to the parent amine and carbonyl compound under acidic conditions. derpharmachemica.com

Table 1: Examples of Imine Formation with 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Aldehyde/Ketone | Reaction Conditions | Product | Reference |

| 2-Amino-4-phenylthiazole | Various aromatic aldehydes | Reflux in ethanol | 2-Arylideneamino-4-phenylthiazoles | nih.gov |

| 2-Aminothiazole | 3,4,5-Trimethoxybenzaldehyde | Condensation | Schiff base derivative | nih.gov |

| 2-Amino-4-(2-chloroanilino)-1,3-thiazole | Various aromatic aldehydes | - | Schiff base derivatives | researchgate.net |

| 2-Amino benzothiazole | Higher hetero aldehydes and ketones | Mo-Al2O3 composite, p-toluenesulfonic acid, room temp | N-(benzo[d]thiazol-2-yl)-methanimine derivatives | niscpr.res.in |

Derivatization Strategies for Structural Modification and Complexity Generation

The structural framework of this compound offers multiple avenues for derivatization, enabling the generation of a diverse library of compounds with modified properties. These strategies primarily target the reactive 2-amino group and the thiazole ring.

Acylation: The exocyclic amino group can be readily acylated using various acylating agents such as acyl halides and anhydrides. nih.gov For example, the acylation of 2-aminothiazole with different acyl halides in dry pyridine yields the corresponding amide derivatives. nih.gov This approach allows for the introduction of a wide range of functional groups, potentially influencing the molecule's steric and electronic properties. The introduction of an N-acyl-2-aminothiazole moiety with non-aromatic acyl side chains has been explored to improve properties like aqueous solubility. nih.gov

Alkylation: N-alkylation of the 2-amino group is another common derivatization strategy. nih.gov This can be achieved using alkyl halides or other alkylating agents. Such modifications can increase the lipophilicity and steric bulk of the molecule.

Reactions with Isocyanates and Isothiocyanates: The reaction of 2-aminobenzothiazoles with isocyanates and isothiocyanates is a well-established method for the synthesis of urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov This reaction proceeds via the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate.

Cyclization and Annulation Reactions: The 2-aminothiazole scaffold can serve as a building block for the construction of more complex fused heterocyclic systems. For instance, reaction with α-bromo-3-methoxyacetophenone followed by further transformations can lead to the formation of imidazo[2,1-b]thiazole derivatives. nih.gov Multi-component reactions involving 2-aminothiazole derivatives have also been utilized to synthesize pyran and other heterocyclic derivatives. nih.gov

Table 2: Derivatization Strategies for 2-Aminothiazole Scaffolds

| Derivatization Strategy | Reagent(s) | Resulting Functional Group/Structure | Example Reference |

| Acylation | Acyl halides, Anhydrides | Amide | nih.gov |

| Alkylation | Alkyl halides | N-Alkylamino | nih.gov |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea | nih.gov |

| Imidazo[2,1-b]thiazole formation | α-Halo ketones | Fused bicyclic system | nih.gov |

| Pyran formation | Substituted benzaldehydes, Malononitrile | Fused pyran ring | nih.gov |

| Azetidinone formation | Chloroacetyl chloride, Triethylamine | β-Lactam ring | nih.gov |

Exploration of Rearrangement Mechanisms

The thiazole ring, under certain conditions, can undergo fascinating rearrangement reactions, leading to significant structural reorganization. These transformations can be induced by thermal, photochemical, or chemical means and provide pathways to novel heterocyclic structures.

Photochemical Rearrangements: Thiazole and its derivatives can undergo photochemical rearrangements upon irradiation. repec.orgresearchgate.netresearchgate.net Photoexcitation can lead to a series of structural isomerizations, resulting in a permutation of the atoms within the heterocyclic ring and its substituents. repec.orgresearchgate.net This process can be a powerful tool for accessing complex and otherwise difficult-to-synthesize isomers from a common starting material. repec.orgchemistryworld.com The mechanism often involves high-energy intermediates and can be influenced by the substitution pattern on the thiazole ring.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for certain triazoles and pyrimidines, where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org While classically associated with other heterocycles, analogous rearrangements can occur in related systems. The general mechanism involves a ring-opening to an intermediate, followed by rotation and subsequent ring-closure to form the rearranged product. wikipedia.orgnih.gov For thiazole-containing systems, a Dimroth-type N/S interchange has been observed in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones from N-aminothioglycolurils. nih.gov This type of rearrangement is often acid- or base-catalyzed and proceeds through a ring-opened intermediate. nih.govnih.gov The stability of the final rearranged product is a significant driving force for the reaction. researchgate.net

The specific applicability of these rearrangement mechanisms to this compound would depend on the reaction conditions and the influence of the butan-2-amine substituent on the electronic and steric properties of the thiazole ring. Further empirical studies would be necessary to fully elucidate the rearrangement pathways for this particular compound.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of 2-(1,3-thiazol-2-yl)butan-2-amine in solution. Comprehensive 1H and 13C NMR analyses, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, allow for the precise mapping of proton and carbon environments and their connectivities.

In the 1H NMR spectrum, characteristic signals are expected for the protons of the thiazole (B1198619) ring, the ethyl and methyl groups attached to the chiral center, and the amine protons. The chemical shifts and coupling patterns of the thiazole protons provide direct evidence for the substitution pattern. The signals corresponding to the butyl group's protons help confirm the side chain's structure. For instance, in related aminothiazole structures, the aromatic protons of the thiazole ring typically appear as multiplets in the δ 7-8 ppm region. derpharmachemica.com

The 13C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the thiazole ring carbons are indicative of their electronic environment, while the signals for the aliphatic carbons of the butan-2-amine moiety confirm its presence and connectivity.

While standard NMR techniques confirm the molecular constitution, the determination of the stereochemical configuration at the chiral C2-carbon of the butane (B89635) chain often requires more advanced NMR methods. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to the separation of NMR signals for the two enantiomers. This allows for the determination of enantiomeric purity and, in some cases, the assignment of the absolute configuration by comparing the observed chemical shift differences with established models.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the mass spectrum will exhibit a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the compound's molecular formula, C7H12N2S, which has a monoisotopic mass of 156.0721 Da. uni.lu

The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the loss of an ethyl radical to form a stable iminium ion, or the loss of the thiazole-containing fragment. The observation of fragment ions corresponding to the thiazole ring and the butan-2-amine side chain further corroborates the proposed structure. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, providing definitive confirmation of the molecular formula. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 157.07939 | 133.3 |

| [M+Na]+ | 179.06133 | 141.6 |

| [M-H]- | 155.06483 | 135.6 |

| [M+NH4]+ | 174.10593 | 155.1 |

| [M+K]+ | 195.03527 | 139.5 |

| [M+H-H2O]+ | 139.06937 | 127.5 |

| [M+HCOO]- | 201.07031 | 151.5 |

| [M+CH3COO]- | 215.08596 | 176.3 |

| [M+Na-2H]- | 177.04678 | 136.6 |

| [M]+ | 156.07156 | 133.7 |

| [M]- | 156.07266 | 133.7 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, revealing its three-dimensional arrangement in the solid state. mdpi.commdpi.com For this compound, a successful crystal structure determination would precisely define all bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This technique would also elucidate the conformation adopted by the molecule in the crystal lattice and reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen and sulfur atoms of the thiazole ring. researchgate.net These interactions play a crucial role in the packing of molecules in the crystal and can influence the compound's physical properties.

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, typically in the range of 3300-3500 cm-1. mdpi.com C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm-1. The C=N and C=C stretching vibrations of the thiazole ring would give rise to absorptions in the 1500-1650 cm-1 region. derpharmachemica.com The C-S stretching vibration would also be present at a lower frequency.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-S bonds within the molecular skeleton.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

Given the presence of a chiral center, chiroptical techniques like Circular Dichroism (CD) spectroscopy are invaluable for assessing the enantiomeric purity of this compound. utexas.eduutexas.edu Enantiomers interact differently with circularly polarized light, resulting in distinct CD spectra. A pure enantiomer will exhibit a CD spectrum, while a racemic mixture will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov CD spectroscopy can therefore be used as a rapid and sensitive method to determine the enantiomeric composition of a chiral amine. utexas.eduutexas.edu The technique can also be used to study the conformational preferences of the chiral molecule in solution. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. Recent studies on various thiazole (B1198619) derivatives have employed DFT to understand their structure, reactivity, and thermodynamic parameters. rdd.edu.iqnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for determining a molecule's reactivity and its ability to participate in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive and can be easily polarized.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: These values are hypothetical examples to illustrate the output of a DFT calculation and are not from published data for 2-(1,3-Thiazol-2-yl)butan-2-amine.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates kinetic stability and chemical reactivity |

DFT calculations are instrumental in mapping out potential chemical reaction pathways. By calculating the potential energy surface, researchers can identify the most likely routes for a reaction, locate the transition state structures (the highest energy point along the reaction coordinate), and determine the activation energy. This information is crucial for understanding reaction mechanisms and kinetics. For example, the synthesis of 2-aminothiazole (B372263) derivatives via the Hantzsch reaction has been studied computationally to understand its mechanism. derpharmachemica.com For this compound, DFT could be used to model its synthesis or predict its metabolic degradation pathways by identifying the most energetically favorable reaction coordinates.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent.

For this compound, which has rotatable bonds connecting the butyl group to the thiazole ring, MD simulations would be essential to:

Identify the most stable conformations (rotamers) in different environments.

Understand how the molecule's shape changes in the presence of water or other solvents.

Analyze the stability of its interactions when bound to a biological target.

Recent studies on other thiazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes identified through molecular docking, providing a dynamic view of the binding interactions. nih.govresearchgate.net An MD simulation of this compound in a water box would reveal the preferential orientations of the ethyl and methyl groups and the hydrogen bonding patterns between the amine group and water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

For a series of related thiazole amines, a QSAR model could be developed to understand the mechanistic basis of their interaction with a specific biological target. Descriptors relevant to mechanistic interactions include:

Electronic Descriptors: Such as HOMO/LUMO energies and partial atomic charges, which describe a molecule's ability to engage in electrostatic or charge-transfer interactions. imist.ma

Topological Descriptors: Which describe molecular size, shape, and branching.

Steric Descriptors: Such as molar refractivity (MR), which relates to the volume of the molecule and its potential for van der Waals interactions.

While no specific QSAR model for this compound is published, studies on other 2-aminothiazole derivatives have successfully used QSAR to identify key molecular features responsible for their activity, such as aurora kinase inhibition. nih.govacs.org Such a model would help in predicting how modifications to the butyl or thiazole parts of the molecule could enhance its mechanistic interactions with a target.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA). nih.gov This method is crucial for understanding the mechanistic basis of a drug's action at a molecular level.

A docking study of this compound into a specific protein's active site would predict:

Binding Affinity: A score that estimates the strength of the interaction (e.g., in kcal/mol).

Binding Pose: The most stable 3D orientation of the ligand within the binding pocket.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or π-π stacking between the ligand and amino acid residues of the protein.

Studies on similar thiazole derivatives have used docking to identify crucial interactions, such as hydrogen bonds formed by the thiazole nitrogen or amine groups and π-π stacking involving the aromatic thiazole ring. nih.govresearchgate.net For this compound, the primary amine group could act as a hydrogen bond donor, while the thiazole ring's nitrogen and sulfur atoms could act as hydrogen bond acceptors.

Table 2: Hypothetical Molecular Docking Results (Note: This table illustrates potential interactions and is not based on a published docking study of this specific compound.)

| Interacting Residue (Protein) | Interaction Type | Atom(s) in Ligand Involved |

| Aspartic Acid (ASP) | Hydrogen Bond | Amine Group (-NH2) |

| Tyrosine (TYR) | π-π Stacking | Thiazole Ring |

| Leucine (LEU) | Hydrophobic Interaction | Ethyl/Methyl Groups |

| Serine (SER) | Hydrogen Bond | Thiazole Nitrogen |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding of each nucleus. The predicted shifts would be sensitive to the molecule's conformation, requiring an average over the most stable conformers identified by methods like MD simulations. mdpi.com

Vibrational Spectroscopy (IR): DFT calculations can also predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These frequencies can be compared with an experimental IR spectrum to identify characteristic peaks, such as the N-H stretches of the amine group, C-H stretches of the alkyl groups, and the C=N and C-S stretches of the thiazole ring. mdpi.com

Table 3: Computed Physicochemical Properties for this compound (Source: Data computed by PubChem)

| Property | Value | Reference |

| Molecular Weight | 156.25 g/mol | PubChem CID: 93679916 nih.gov |

| Molecular Formula | C₇H₁₂N₂S | PubChem CID: 93679916 nih.gov |

| XLogP3-AA | 1.0 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |

Advanced Applications in Chemical Sciences Non Clinical Focus

Development as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The structure of 2-(1,3-Thiazol-2-yl)butan-2-amine , particularly its (S)- and (R)-enantiomers, features a stereogenic quaternary center directly attached to an amino group, making it a prime candidate for development as a chiral ligand or organocatalyst. nih.gov The field of asymmetric synthesis heavily relies on such molecules to control the stereochemical outcome of chemical reactions. yale.edu

Thiazoline-containing molecules, which are structurally related to thiazoles, are recognized for their utility as chiral auxiliaries and as ligands in asymmetric catalysis. nih.gov The nitrogen and sulfur atoms within the thiazole (B1198619) ring can act as coordination sites for metal centers, while the chiral amine provides a specific three-dimensional environment necessary to induce enantioselectivity. Bifunctional catalysts, which often combine a basic amine site with another functional group (like a hydrogen-bond donor), are highly effective in activating both the nucleophile and electrophile in a reaction. researchgate.net The This compound structure fits this paradigm, where the amine can act as a basic site and the thiazole ring can interact with substrates or metal catalysts.

Applications in Enantioselective Transformations

Chiral amines and their derivatives are instrumental in a wide array of enantioselective transformations, including reductions, additions, and cyclizations. beilstein-journals.orgmdpi.com Organocatalysts derived from chiral amines can activate substrates through the formation of iminium ions or enamines, directing the approach of a reactant to one face of the molecule, thereby creating a stereocenter with high fidelity.

Given its structure, This compound could potentially be employed as a catalyst or a precursor to a catalyst in reactions such as:

Asymmetric Michael Additions: The amine could activate α,β-unsaturated carbonyl compounds towards nucleophilic attack.

Mannich Reactions: It could facilitate the stereoselective addition of an enolizable carbonyl compound to an imine.

Aldol Reactions: It could be used to control the stereochemistry of the addition of an enolate to an aldehyde or ketone.

The effectiveness of such a catalyst would be evaluated by measuring the yield and enantiomeric excess (e.e.) of the product. The table below illustrates the type of data that would be collected in such a study, though specific results for This compound are not currently reported.

| Reaction Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| Asymmetric Michael Addition | Not Reported | Not Reported | Not Reported |

| Asymmetric Mannich Reaction | Not Reported | Not Reported | Not Reported |

| Asymmetric Aldol Reaction | Not Reported | Not Reported | Not Reported |

Investigation in Materials Science

The thiazole moiety is a well-known building block in materials science, particularly for organic electronics. Its electron-deficient nature makes it an excellent electron-accepting unit, a property that is highly sought after for various applications. researchgate.net

Precursors for Optoelectronic Materials

The electron-withdrawing imine nitrogen in the thiazole ring allows it to function as an electron acceptor. researchgate.net When incorporated into larger conjugated systems, thiazole derivatives can be used to create donor-acceptor materials with tailored electronic properties. These materials are central to the function of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

This compound could serve as a precursor or a side-chain modification for polymers used in these devices. The amine group provides a convenient handle for polymerization or for grafting the unit onto a polymer backbone. The introduction of the chiral butan-2-amine group could also impart specific packing properties in the solid state, potentially influencing charge transport and photophysical behavior. rsc.org Research on thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that modifying the molecular structure can tune the material's HOMO/LUMO energy levels and thermal stability, crucial parameters for device performance. acs.orgcarta-evidence.org

| Property | Typical Value Range for Thiazole Derivatives | Relevance |

|---|---|---|

| HOMO Energy Level | -4.9 to -5.7 eV researchgate.netacs.org | Determines electron-donating ability and charge injection efficiency. |

| LUMO Energy Level | -1.8 to -2.5 eV researchgate.net | Determines electron-accepting ability and charge injection efficiency. |

| Optical Band Gap | ~2.0 - 2.3 eV researchgate.net | Defines the light absorption and emission spectrum of the material. |

| Thermal Stability (Td5%) | >390 °C acs.org | Ensures material integrity during device fabrication and operation. |

Components in Supramolecular Assemblies

Supramolecular chemistry involves the design of complex assemblies held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The This compound molecule contains multiple features conducive to forming such assemblies. The primary amine is a strong hydrogen bond donor and acceptor, while the thiazole ring can participate in hydrogen bonding (via the nitrogen atom) and π-π stacking. The chirality of the molecule could direct the formation of helical or other complex, ordered three-dimensional structures. These organized assemblies could find use in molecular recognition, sensing, or as frameworks for other functional materials.

Role in Bioactive Material Scaffolds

While excluding direct medical applications, the structural motifs of this compound are relevant to the properties of bioactive materials. Thiazole rings are present in many biologically active compounds and can impart specific binding properties. nih.gov When incorporated into a material scaffold, such as a polymer or hydrogel, This compound could be used to create surfaces that selectively interact with biomolecules. The focus here is on the material's intrinsic properties—such as its ability to resist non-specific protein adsorption or to selectively bind certain classes of proteins or enzymes through the thiazole and amine functionalities—rather than on a therapeutic outcome. This could be valuable for applications like diagnostic arrays or bioseparation materials.

Design and Application as Chemical Probes for Biochemical Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Fluorescent probes are particularly powerful tools. The thiazole ring is a component of various fluorophores. nih.govresearchgate.net For instance, it is a key part of the luciferin (B1168401) molecule responsible for the bioluminescence of fireflies.

The amine group on This compound provides a reactive site that would allow it to be conjugated to other molecules, such as a fluorophore, a quencher, or a targeting moiety. Alternatively, the thiazole ring itself could be part of a larger, intrinsically fluorescent system. A probe built from this scaffold could be designed to:

Report on Enzyme Activity: By attaching it to a substrate that is cleaved by a specific enzyme, resulting in a change in fluorescence.

Sense Metal Ions: The nitrogen and sulfur atoms of the thiazole could act as a chelating site for metal ions, with binding leading to a detectable optical signal.

Image Cellular Components: By linking the molecule to a ligand that binds to a specific receptor or organelle.

The development of such a probe would involve synthesizing derivatives and characterizing their photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to their target analyte.

Mechanistic Investigations of Enzyme-Substrate Interactions in vitro

The 2-aminothiazole (B372263) scaffold, the core of this compound, is a recognized pharmacophore used to probe enzyme-substrate interactions. While specific research on this compound is not extensively detailed, studies on analogous thiazole derivatives provide a framework for its potential application in understanding complex biological systems at a molecular level.

Researchers utilize such compounds to investigate the binding sites and mechanisms of action of various enzymes. For instance, synthetic thiazole peptidomimetic analogues have been instrumental in exploring the enigmatic drug/substrate-binding site of P-glycoprotein (P-gp). nih.gov Certain thiazole derivatives have been shown to stimulate P-gp's ATPase activity, indicating a substrate-type interaction. nih.gov By modifying the substituents on the thiazole scaffold, scientists can modulate this interaction from stimulation to inhibition, providing valuable insights into the enzyme's function. nih.gov For example, a study transformed a P-gp ATPase activity stimulator into inhibitory compounds by replacing a specific moiety with a cyclohexyl group. nih.gov

Similarly, other 2-aminothiazole derivatives have been synthesized and evaluated as inhibitors of enzymes like urease. nih.gov The investigation of how these molecules bind to the active site of urease contributes to a deeper understanding of enzyme kinetics and inhibition mechanisms. nih.gov These studies showcase how compounds like this compound can serve as molecular probes to elucidate the structural and conformational requirements for enzyme binding and activity.

Table 1: Research Findings on Thiazole Derivatives in Enzyme Interaction Studies

| Compound Type | Enzyme Studied | Observed Interaction | Research Focus | Citation |

|---|---|---|---|---|

| Thiazole Peptidomimetics | P-glycoprotein (P-gp) | Stimulation of ATPase activity | Understanding substrate binding sites | nih.gov |

| 4,4-difluorocyclohexyl analogues | P-glycoprotein (P-gp) | Inhibition of photolabeling by [¹²⁵I]-IAAP | Reversing paclitaxel (B517696) resistance | nih.gov |

| 2-Aminothiazole Sulfonamides | Jack bean & Bacillus Pasteurii Urease | Strong dose-dependent inhibition | Investigating enzyme inhibition mechanisms | nih.gov |

Development of Fluorescent or Spin-Labeled Molecular Tools

The structure of this compound is well-suited for its development into sophisticated molecular tools, such as fluorescent or spin-labeled probes. The presence of a primary amine group provides a convenient reactive handle for conjugation with various reporting molecules.

Fluorescent Probes: The amine group can be readily reacted with a wide array of amine-reactive fluorophores, such as succinimidyl esters or isothiocyanates, to create fluorescently tagged versions of the molecule. thermofisher.com These fluorescent derivatives can be used in a variety of bio-imaging and assay development applications. For example, by attaching a fluorophore like a coumarin, Alexa Fluor, or Dapoxyl dye, researchers can track the molecule's localization within cellular systems or monitor its interaction with biological targets through techniques like fluorescence microscopy or fluorescence polarization assays. thermofisher.com The development of novel fluorophores based on heterocyclic systems like 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole (B189464) highlights the ongoing interest in creating probes with specific photophysical properties, such as large Stokes' shifts and solvent-dependent emission, for advanced sensing applications. researchgate.netmdpi.com

Spin-Labeled Probes: In a similar fashion, the amine group can be derivatized with a stable radical, such as a nitroxide moiety (e.g., via a PROXY or TEMPO scaffold), to create a spin-labeled probe. These probes are essential for biophysical studies using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that provides detailed information on the dynamics, structure, and environment of molecules.

Table 2: Examples of Amine-Reactive Fluorophores for Molecular Probe Development

| Fluorophore Class | Excitation (Abs) (nm) | Emission (Em) (nm) | Key Feature | Citation |

|---|---|---|---|---|

| Methoxycoumarin | 340 | 405 | pH-insensitive blue fluorescence | thermofisher.com |

| Alexa Fluor 350 | 346 | 442 | High fluorescence output; DAPI filter compatible | thermofisher.com |

| Dapoxyl dye | 373 | 551 | Environment-sensitive fluorescence; Large Stokes shift | thermofisher.com |

| Pacific Blue dye | 410 | 455 | Optimized for 405 nm violet diode laser excitation | thermofisher.com |

Exploration in Agrochemical Research

In the field of agrochemical research, the discovery of novel lead compounds is a critical driver of innovation. nih.gov The 2-aminothiazole moiety is a recognized structural component in the design of new pesticides and herbicides. researchgate.net Rather than being used for its own specific efficacy, this compound serves as a valuable building block or scaffold from which more complex and potent agrochemicals can be synthesized.

Recent research has focused on creating novel herbicidal lead structures that incorporate a thiazole or related heterocyclic scaffold. For example, a new class of acyl-ACP thioesterase inhibitors with a 2,3-dihydro nih.govmoldb.comthiazolo[4,5-b]pyridine scaffold has shown potent herbicidal activity against commercially important weeds. beilstein-journals.org The synthesis of these complex molecules often starts from simpler heterocyclic precursors. The versatility of the Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thioamides, allows for the creation of a diverse range of substituted 2-aminothiazoles that can be further elaborated. derpharmachemica.com

Table 3: Thiazole Scaffolds in Agrochemical Building Block Research

| Scaffold/Derivative Class | Target Application | Research Approach | Key Finding | Citation |

|---|---|---|---|---|

| 2,3-dihydro nih.govmoldb.comthiazolo[4,5-b]pyridines | Herbicides | Synthesis of novel lead structures | Good acyl-ACP thioesterase inhibition and strong herbicidal activity | beilstein-journals.org |

| 3-(2-pyridinyl)-benzothiazol-2-one derivatives | Herbicides | Scaffold-hopping and SAR analysis | Discovery of a novel molecular scaffold with potent post-emergence activity against broadleaf weeds | nih.gov |

Future Research Directions and Emerging Trends

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is revolutionizing the design and synthesis of new molecules. These computational tools are being increasingly employed to predict the biological activities and physicochemical properties of compounds like thiazole (B1198619) derivatives. researchgate.netnih.goveurekaselect.com

ML-based models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the potential bioactivity of novel thiazole compounds. researchgate.neteurekaselect.com For instance, researchers have used ML to build models for predicting the anti-urease or anticancer activity of thiazole derivatives, which can guide the design of new, more potent analogues. researchgate.netnih.govdntb.gov.ua These models are trained on large datasets of known compounds and can identify key structural features associated with a desired activity. researchgate.net By applying these models to virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest probability of success, saving time and resources.

Beyond activity prediction, AI is also being used to predict synthetic pathways. By analyzing vast databases of chemical reactions, AI algorithms can propose novel and efficient routes to target molecules, including complex structures containing the thiazole ring.

Table 1: Application of Machine Learning in Thiazole Research

| ML Application | Objective | Example Finding | Reference |

|---|---|---|---|

| QSAR Modeling | Predict inhibitory activity of thiazole derivatives against specific biological targets (e.g., estrogen receptor, urease). | Generated models showed good correlation between predicted and experimental activities, aiding in the design of new anticancer agents. | nih.goveurekaselect.com |

| Classification Models | To mine patterns of active compounds and predict new hits from a library. | A decision tree model successfully predicted new active compounds against urease. | researchgate.net |

| Density Prediction | Estimating physical properties like density of heterocyclic compounds under high pressure. | Machine learning models can accurately predict the density of thiophenic compounds based on critical properties. | nih.gov |

Development of Novel Biocatalytic Systems for Expanded Substrate Scope

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. nih.gov For the synthesis of chiral amines like 2-(1,3-Thiazol-2-yl)butan-2-amine, biocatalysis is a particularly promising field. The creation of α-tertiary amines is a notable challenge in asymmetric catalysis. nih.gov

Researchers are actively developing and engineering novel biocatalytic systems with an expanded substrate scope. researchgate.net Enzymes such as monoamine oxidases (MAOs), imine reductases (IREDs), reductive aminases (RedAms), and ene-reductases (EReds) are being explored for the asymmetric synthesis of amines. nih.govacs.org Through protein engineering and directed evolution, the activity and substrate range of these enzymes can be improved to accept more complex molecules. nih.govresearchgate.net For example, engineered flavin-dependent 'ene'-reductases have been shown to catalyze radical additions to prepare α-tertiary amines with high stereoselectivity. nih.gov

The development of biocatalytic cascades, where multiple enzymes work in concert in a one-pot reaction, is another key trend. acs.org This approach allows for the efficient synthesis of complex molecules with multiple stereocenters from simple starting materials. acs.org

Exploration of Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. nih.goviau.ir They are highly atom-economical and allow for the rapid construction of complex molecular scaffolds. iau.ir

For the synthesis of thiazole derivatives, MCRs such as the Hantzsch thiazole synthesis and isocyanide-based MCRs like the Ugi and Passerini reactions are particularly relevant. nih.govresearchgate.netnih.gov These reactions enable the one-pot synthesis of highly substituted thiazoles from simple and readily available starting materials. iau.ir Researchers are continually exploring new MCRs and expanding the scope of existing ones to create libraries of structurally diverse thiazole-containing compounds. acs.orgbenthamdirect.com This approach is highly valuable for drug discovery, where access to a wide range of analogues is crucial for identifying lead compounds. researchgate.netnih.gov A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, yielding products up to 94% under mild conditions. nih.gov

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a chemical compound, such as its crystal structure and polymorphism, can have a profound impact on its physical and chemical properties. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a common phenomenon for organic molecules, including active pharmaceutical ingredients (APIs). acs.orgallfordrugs.com Different polymorphs can exhibit different solubility, stability, and bioavailability.

The investigation of the solid-state properties of this compound and related compounds is an important area of future research. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and solid-state NMR are used to characterize the different solid forms. acs.org Computational methods, such as crystal structure prediction (CSP), are also becoming increasingly powerful in identifying potential polymorphs and understanding the factors that govern their formation. acs.org A thorough understanding of the solid-state landscape is crucial for selecting the optimal form of a compound for a particular application and ensuring its consistent performance. Studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that modifying alkyl appendages can modulate the structural organization and photophysical properties of the crystals. rsc.org

Advanced Mechanistic Studies of Reaction Pathways

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new, more efficient transformations. For the synthesis of this compound, this involves elucidating the mechanisms of key reactions such as thiazole ring formation and the introduction of the chiral amine center.

Advanced experimental techniques, such as in-situ spectroscopy and kinetic analysis, coupled with computational methods like Density Functional Theory (DFT) calculations, are being used to probe reaction pathways in unprecedented detail. researchgate.net For example, mechanistic studies of the Hantzsch thiazole synthesis have provided insights into the role of intermediates and the factors that control the reaction's outcome. nih.gov Similarly, understanding the mechanism of catalytic asymmetric reactions is crucial for designing more effective catalysts. The mechanism of formation of thiazole derivatives can involve the nucleophilic attack of a thioamide on an alpha-halocarbonyl compound, followed by dehydration. nih.govnih.gov

Sustainable and Eco-Friendly Synthetic Strategies for Industrial Scale-Up

The principles of green chemistry are increasingly guiding the development of synthetic processes, particularly for industrial-scale production. acs.org The goal is to design syntheses that are not only efficient but also minimize waste, reduce the use of hazardous substances, and are energy-efficient. bepls.com

For the synthesis of thiazole derivatives and amines, several green strategies are being explored. researchgate.netphys.orgsciencedaily.com These include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or deep eutectic solvents. iau.irresearchgate.net

Development of Recyclable Catalysts: Using heterogeneous or biocatalysts that can be easily separated from the reaction mixture and reused. bepls.commdpi.com

Energy-Efficient Methods: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. bepls.comnih.gov

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of starting materials into the final product, thus minimizing waste. phys.org

The development of sustainable and eco-friendly synthetic routes is not only environmentally responsible but also economically advantageous, as it can lead to more cost-effective and safer manufacturing processes. sciencedaily.comrsc.orgresearchgate.net

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Description | Example | Reference |

|---|---|---|---|

| Multi-component Reactions (MCRs) | One-pot synthesis involving three or more reactants, improving atom economy and reducing waste. | Synthesis of thiazole derivatives in water as a safe solvent. | iau.ir |

| Recyclable Biocatalysts | Use of enzymes or modified natural polymers as catalysts that can be recovered and reused. | Cross-linked chitosan (B1678972) hydrogel used as a biocatalyst for thiazole synthesis under ultrasonic irradiation. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. | Rapid synthesis of hydrazinyl thiazoles. | bepls.com |

| Visible-Light-Induced Synthesis | Using visible light as an energy source, often in the absence of metal catalysts. | Eco-friendly synthesis of 2-(2-hydrazinyl) thiazole derivatives. | researchgate.net |

Compound Names Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Thiazol-2-yl)butan-2-amine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-aminothiazole with a ketone precursor (e.g., butan-2-one) under acidic conditions, followed by purification via recrystallization or column chromatography. Key reagents include hydrazine derivatives (e.g., hydrazine hydrate) and catalysts like glacial acetic acid .

- Purity Optimization : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Adjust reaction pH and temperature (e.g., 80–100°C) to minimize byproducts like unreacted thiazole intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : NMR (DMSO-d6, 400 MHz) shows characteristic signals: δ 1.4–1.6 ppm (s, 3H, CH3), δ 2.1–2.3 ppm (q, 2H, CH2), δ 6.8–7.0 ppm (d, 1H, thiazole-H).

- FT-IR : Peaks at 3300 cm (N-H stretch) and 1650 cm (C=N stretch) confirm the amine and thiazole moieties .

- Purity Assessment : Combine mass spectrometry (ESI-MS, m/z calcd. for C7H11N2S: 155.07; found: 155.1) with elemental analysis (C: 54.5%, H: 7.1%, N: 18.2%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with known thiazole derivatives (e.g., MIC = 8–32 µg/mL for benzothiazoles) .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. Normalize results to positive controls like doxorubicin .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data be resolved?

- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to optimize the molecular geometry. Validate against X-ray crystallography data (e.g., monoclinic P21/c space group, β = 123.15°, V = 1283.1 ų) .

- Case Study : Adjust hydrogen-bonding parameters (e.g., N-H···S interactions) in computational models to match experimental bond lengths (2.8–3.0 Å) observed in related thiazole crystals .

Q. What reaction conditions minimize byproduct formation during synthesis?

- Optimization Strategy :

- Temperature : Maintain 80–90°C to prevent thermal degradation of the thiazole ring.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity and reduce side reactions .

- Byproduct Analysis : Identify impurities (e.g., dimeric species) via LC-MS and adjust stoichiometric ratios (amine:ketone = 1:1.2) to favor the desired product .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Tools : Use SwissADME or ADMETlab to estimate logP (predicted ~1.8), aqueous solubility (-3.2 log mol/L), and CYP450 inhibition. Compare with structurally similar drugs (e.g., 2-aminothiazole-based kinase inhibitors) .

- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or COX-2) to assess binding affinity (ΔG < -7 kcal/mol suggests strong interaction) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of thiazole derivatives?

- Root Cause : Variability in assay protocols (e.g., cell line specificity, incubation time).

- Resolution : Standardize testing using reference compounds (e.g., 2-acetylthiazole as a negative control) and replicate experiments across multiple labs .

Q. Why do NMR spectra of the compound vary between synthetic batches?

- Investigation : Check for solvent residues (e.g., DMSO-d6 vs. CDCl3) or tautomeric forms of the thiazole ring. Use deuterated solvents and ensure complete proton exchange .

Methodological Tables

Table 1 : Example Reaction Conditions for Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–90°C |

| Solvent | THF/DMF |

| Reaction Time | 6–8 h |

| Catalyst | Glacial Acetic Acid |

| Yield | 65–75% |

| Source : |

Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 16.421 |

| β (°) | 123.15 |

| V (ų) | 1283.1 |

| R-factor | 0.040 |

| Source : |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products